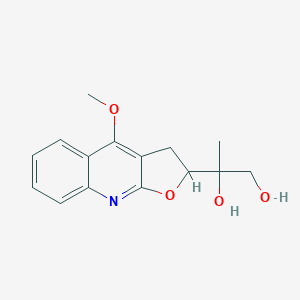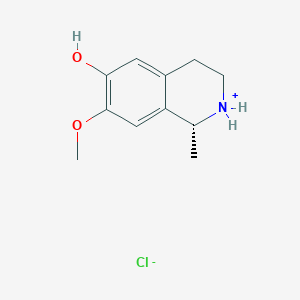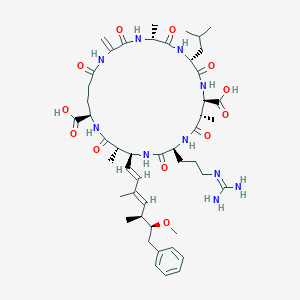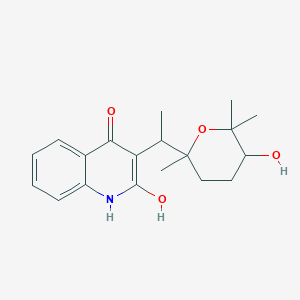![molecular formula C15H19NO4 B000091 [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate CAS No. 63911-32-0](/img/structure/B91.png)
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate, also known as AHBO, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. AHBO belongs to the class of compounds known as muscarinic acetylcholine receptor antagonists, which have been studied extensively for their ability to modulate the cholinergic system in the brain and peripheral nervous system.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis of Tropane Alkaloids
Mao et al. (2014) detail a novel and versatile method for the enantioselective synthesis of tropane alkaloids using [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate. This process involves silyl enol ether formation and lactam activation, leading to hydroxylated tropan-3-ones, which are significant in the synthesis of compounds like pervilleine C and dibenzoyloxytropane (Mao et al., 2014).
Nematicidal Activity of Derivatives
Xu et al. (2021) synthesized novel derivatives of 8-azabicyclo[3.2.1]octan-3-yl, which demonstrated significant nematicidal activity. These compounds were derived from 5-HT3 receptor antagonists and displayed lethal rates against pinewood nematodes (Xu et al., 2021).
Asymmetric Synthesis via Rhodium-Catalyzed Cycloaddition
Reddy and Davies (2007) reported a rhodium-catalyzed [4 + 3] cycloaddition method for the asymmetric synthesis of 8-azabicyclo[3.2.1]octa-2,6-dienes (tropanes). This method is significant for creating highly functionalized tropane structures, essential in various pharmacological applications (Reddy & Davies, 2007).
Synthesis of Novel Azabicyclo Derivatives for Nematicidal Activities
Li et al. (2020) explored the nematicidal activities of new azabicyclo derivatives containing a thiazole moiety. Their research showed that these compounds had significant mortality rates against pine-wood nematodes, showcasing the potential of 8-azabicyclo[3.2.1]octan-3-yl derivatives in agricultural applications (Li et al., 2020).
Stereochemical Analysis of Tropanes
The stereochemical properties of tropanes, including those derived from [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate, have been studied extensively, as illustrated by Zheng et al. (2004). These studies are crucial for understanding the molecular structures and potential applications of these compounds (Zheng et al., 2004).
Antiprotozoal Activities
Seebacher et al. (2005) and Faist et al. (2013) have conducted studies on the antiprotozoal activities of 8-azabicyclo[3.2.1]octan-3-yl derivatives. These compounds showed promise in treating diseases caused by protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Seebacher et al., 2005) (Faist et al., 2013).
Eigenschaften
CAS-Nummer |
63911-32-0 |
|---|---|
Produktname |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate |
Molekularformel |
C15H19NO4 |
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C15H19NO4/c1-19-14-6-9(2-5-13(14)17)15(18)20-12-7-10-3-4-11(8-12)16-10/h2,5-6,10-12,16-17H,3-4,7-8H2,1H3/t10-,11+,12? |
InChI-Schlüssel |
GWWGRYGNRKFSSX-FOSCPWQOSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)O |
SMILES |
COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)OC2CC3CCC(C2)N3)O |
Synonyme |
8-Azabicyclo[3,2,1]oct-3-yl 4-hydroxy-3-methoxybenzoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





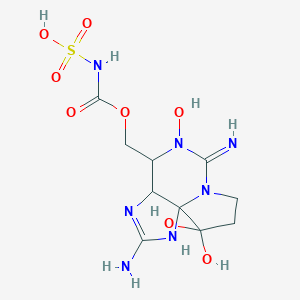
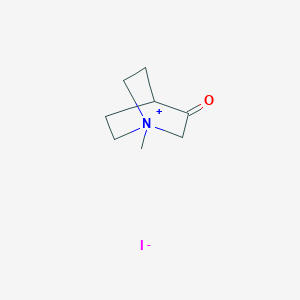
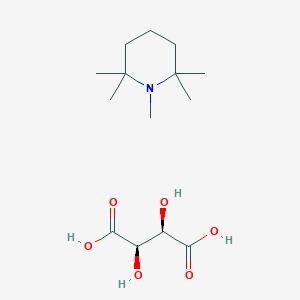
![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)
